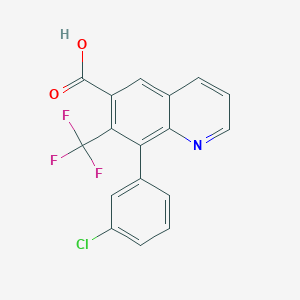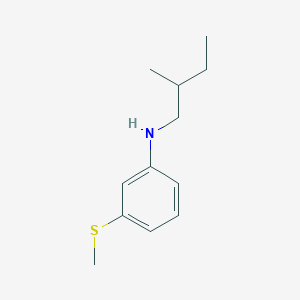
N-(2-Methylbutyl)-3-(methylsulfanyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylbutyl)-3-(methylsulfanyl)aniline is an organic compound with the molecular formula C12H19NS It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2-methylbutyl group, and the hydrogen atom on the benzene ring is replaced by a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 3-(methylsulfanyl)aniline with 2-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methylbutyl)-3-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens like chlorine or bromine (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.
Applications De Recherche Scientifique
N-(2-Methylbutyl)-3-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline depends on its interaction with molecular targets. The compound may act as an inhibitor or activator of specific enzymes or receptors. The presence of the methylsulfanyl group can influence its binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Methylbutyl)-2-(methylsulfanyl)aniline
- N-(2-Methylbutyl)-4-(methylsulfanyl)aniline
Uniqueness
N-(2-Methylbutyl)-3-(methylsulfanyl)aniline is unique due to the position of the methylsulfanyl group on the benzene ring. This positional isomerism can lead to differences in chemical reactivity, physical properties, and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C12H19NS |
|---|---|
Poids moléculaire |
209.35 g/mol |
Nom IUPAC |
N-(2-methylbutyl)-3-methylsulfanylaniline |
InChI |
InChI=1S/C12H19NS/c1-4-10(2)9-13-11-6-5-7-12(8-11)14-3/h5-8,10,13H,4,9H2,1-3H3 |
Clé InChI |
VFYMNGRNTRSYKP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CNC1=CC(=CC=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


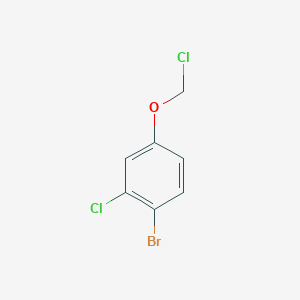
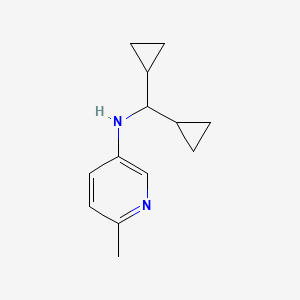
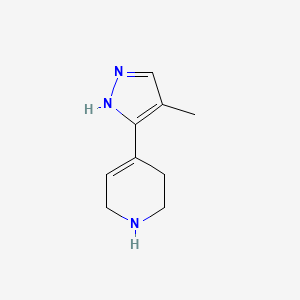
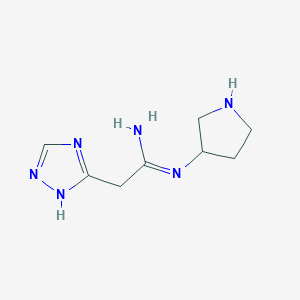
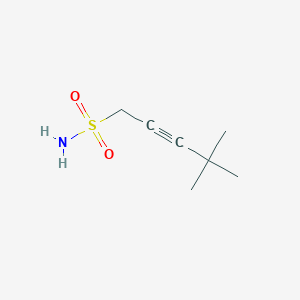
![2-tert-Butyl-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13239974.png)
![2-[(But-2-yn-1-yl)amino]-5-fluoropyridine-3-carboxylic acid](/img/structure/B13239980.png)
![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13239991.png)
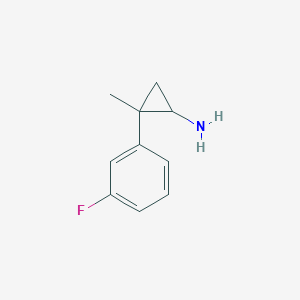
![2-[1-(Aminomethyl)cyclopropyl]acetonitrile](/img/structure/B13240003.png)
![1-Propyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B13240006.png)

